Target Affinity Comparison of [11C]ABP688 versus [18F]FPEB for mGluR5
[11C]ABP688 exhibits a high affinity for the mGluR5 allosteric site (Kd = 1.7–2.3 nM), but this is over 10-fold lower than that of its primary competitor, [18F]FPEB (Kd = 0.11–0.15 nM) [1]. This difference in affinity contributes to [18F]FPEB producing higher regional binding potential (BPND) values in humans (1.5–1.6 in cortical regions) compared to [11C]ABP688 (<0.8 in the same regions) [2]. For a PET tracer, this difference in absolute signal intensity is a key performance metric.
| Evidence Dimension | Binding affinity (Kd) for mGluR5 |
|---|---|
| Target Compound Data | Kd = 1.7 ± 0.2 nM (for [11C]ABP688) / 2.3 nM (for ABP688) [1] |
| Comparator Or Baseline | [18F]FPEB Kd = 0.11 ± 0.04 nM to 0.15 ± 0.02 nM [1] |
| Quantified Difference | [18F]FPEB has an approximately 11 to 15-fold higher affinity for mGluR5. |
| Conditions | In vitro binding assays using human mGluR5-expressing cells or brain homogenates. |
Why This Matters
A higher affinity tracer like [18F]FPEB can provide a stronger specific signal, potentially improving the detection of subtle changes in low-density regions, but [11C]ABP688's affinity is still sufficient for robust quantification in high-density areas and its short half-life offers other operational advantages.
- [1] Smart K, et al. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]ABP688 and [18F]FPEB. J Cereb Blood Flow Metab. 2017;37(8):2716-2727. (Citing Kuwabara et al., 2011 for FPEB affinity and DeLorenzo et al., 2011 for ABP688 affinity) View Source
- [2] Kuwabara H, et al. Evaluation of 11C-ABP688 and 18F-FPEB for imaging mGluR5 receptors in the human brain. J Nucl Med. 2011;52(supplement 1):390. View Source
